Lipophilicity Advantage: ΔLogP +0.55 Over the Closest Secondary-Amine Benzylamino Analog
The target compound exhibits a computed LogP of 3.12, which is 0.55 log units higher than the 2.57 LogP of 2-(benzylamino)nicotinonitrile, the closest benzyl-substituted comparator with publicly available computational data . This difference reflects the contribution of the additional cyclopropyl N-substituent, which increases hydrocarbon surface area without introducing polar functionality. In medicinal chemistry optimization, a ΔLogP of +0.5 is generally considered sufficient to measurably alter membrane partitioning, plasma protein binding, and volume of distribution [1].
| Evidence Dimension | Computed LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.12 |
| Comparator Or Baseline | 2-(Benzylamino)nicotinonitrile: LogP = 2.57 |
| Quantified Difference | ΔLogP = +0.55 (22% increase in lipophilicity) |
| Conditions | Computational prediction from supplier technical datasheets; consistent methodology across ChemScene platform |
Why This Matters
Higher lipophilicity directly impacts passive membrane permeability and CNS penetration potential, making the target compound a preferred starting point for programs requiring blood-brain barrier penetration, compared to the more polar mono-benzyl analog.
- [1] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098. View Source
